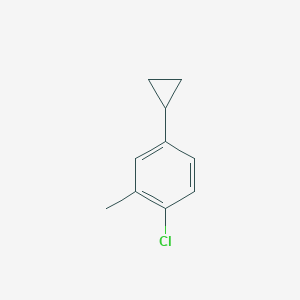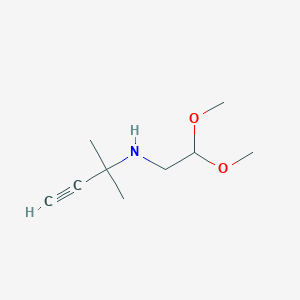
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride is a chemical compound that features a unique structure with a 1,3-dioxaindan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride typically involves the formation of the 1,3-dioxaindan ring followed by the introduction of the ethan-1-amine group. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride include other 1,3-dioxaindan derivatives and amine-containing compounds. Examples include:
- 1,3-dioxaindan-4-ylmethanamine
- 1,3-dioxaindan-4-ylpropylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the ethan-1-amine group. This unique combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
(1R)-1-(1,3-benzodioxol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8-9(7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
ZESOMJGBBDHUBC-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@H](C1=C2C(=CC=C1)OCO2)N.Cl |
Kanonische SMILES |
CC(C1=C2C(=CC=C1)OCO2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)






![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
